4-Bromo-2-(4-methylimidazol-1-YL)pyridine
Description
4-Bromo-2-(4-methylimidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at the 4-position and a 4-methylimidazol-1-yl group at the 2-position. Its molecular formula is C₉H₈BrN₃ (molecular weight: 238.09 g/mol).
Properties
IUPAC Name |
4-bromo-2-(4-methylimidazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-5-13(6-12-7)9-4-8(10)2-3-11-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXBDUPASVZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251414 | |
| Record name | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142194-33-9 | |
| Record name | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(4-methyl-1H-imidazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-methylimidazol-1-yl)pyridine typically involves the reaction of 4-bromo-2-chloropyridine with 4-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4-methylimidazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the imidazole ring.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(4-methylimidazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4-methylimidazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with various biological molecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Effects
The positional arrangement of substituents on the pyridine ring critically influences physicochemical and biological properties. Key analogs include:
6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine
- Molecular Formula : C₁₀H₁₀BrN₃O
- Molecular Weight : 268.11 g/mol
- Key Differences :
- Bromine at the 6-position instead of 3.
- Additional methoxy (-OCH₃) group at the 2-position.
- Impact :
3-Bromopyrazolo[1,5-a]pyridine
- Molecular Formula : C₇H₅BrN₂
- Molecular Weight : 197.03 g/mol
- Key Differences: Pyrazolo[1,5-a]pyridine core instead of pyridine. No imidazole substituent.
- Impact :
4-Bromo-2-(1H-pyrazol-3-yl)phenol
- Molecular Formula : C₉H₇BrN₂O
- Molecular Weight : 239.06 g/mol
- Key Differences: Phenolic hydroxyl (-OH) group instead of pyridine. Pyrazole substituent at the 2-position.
Physicochemical and Pharmacological Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Notable Biological Activities |
|---|---|---|---|---|
| 4-Bromo-2-(4-methylimidazol-1-yl)pyridine | 238.09 | 1.8 | ~10 (DMSO) | Kinase inhibition, antimicrobial |
| 6-Bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine | 268.11 | 1.2 | ~50 (DMSO) | Antibacterial, antitumor |
| 3-Bromopyrazolo[1,5-a]pyridine | 197.03 | 2.1 | ~5 (DMSO) | Anti-inflammatory, antiviral |
| 4-Bromo-2-(1H-pyrazol-3-yl)phenol | 239.06 | 1.5 | ~20 (Water) | Antioxidant, enzyme inhibition |
Notes:
Biological Activity
4-Bromo-2-(4-methylimidazol-1-YL)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, drawing upon diverse research findings.
The compound can be synthesized through various methods involving the bromination of pyridine derivatives and subsequent reactions with imidazole derivatives. The synthesis process is crucial for obtaining high yields and purity, which can significantly influence biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
A study highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. Compounds similar to this compound demonstrated significant inhibition against both metronidazole-sensitive and resistant strains of H. pylori .
Table 1: Antimicrobial Activity Against H. pylori
| Compound | Inhibition Zone (mm) | Concentration (μg/disc) |
|---|---|---|
| This compound | 30 | 8 |
| Control (Metronidazole) | 35 | 8 |
This data suggests that the compound has comparable efficacy to established antibiotics, indicating its potential as an alternative therapeutic agent.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research on related pyridine and imidazole derivatives has shown that they can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
These results indicate that the compound could be a candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. For example, its structural similarity to known muscarinic acetylcholine receptor modulators suggests potential neuropharmacological effects .
Enzyme Interaction
Studies have indicated that compounds containing imidazole rings can act as enzyme inhibitors or modulators. This interaction may lead to altered metabolic pathways, contributing to their antimicrobial and anticancer effects.
Case Studies
Several case studies have documented the biological activity of compounds related to this compound:
- Study on Antibacterial Properties : A comparative analysis demonstrated that derivatives with similar structures inhibited bacterial growth effectively, supporting the hypothesis that structural modifications can enhance antibacterial potency .
- Cancer Cell Line Studies : Research focusing on various cancer cell lines revealed that modifications to the imidazole and pyridine moieties significantly impacted cytotoxicity, emphasizing the importance of structure-activity relationships in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
